

2-Chloro-7-(trifluoromethyl)quinoline molecular weight and formula

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Compound of Interest

Compound Name:	2-Chloro-7-(trifluoromethyl)quinoline
Cat. No.:	B1590414

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An In-depth Technical Guide to **2-Chloro-7-(trifluoromethyl)quinoline**

Abstract

2-Chloro-7-(trifluoromethyl)quinoline is a halogenated and trifluoromethylated heterocyclic aromatic compound. Belonging to the quinoline family, which forms the core structure of numerous pharmaceuticals and functional materials, this molecule serves as a critical building block in synthetic chemistry. The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position imparts unique chemical reactivity and physicochemical properties. This guide provides a comprehensive overview of its core properties, a discussion of its structural significance, generalized synthesis and analytical validation workflows, and its applications in research and development, tailored for professionals in the chemical and pharmaceutical sciences.

Core Chemical and Physical Properties

The fundamental identity and behavior of **2-Chloro-7-(trifluoromethyl)quinoline** are defined by its physicochemical properties. These parameters are essential for its application in experimental design, reaction modeling, and safety assessments.

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[1] [2]
Molecular Weight	231.60 g/mol	[2] [3]
CAS Number	83183-56-6	[1] [2] [4]
IUPAC Name	2-chloro-7-(trifluoromethyl)quinoline	[1]
Appearance	Yellow solid	[2]
Canonical SMILES	C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F	[1]
InChIKey	YAQ SVM JOGLVY GQ-UHFFFAOY SA-N	[1]
Predicted Boiling Point	275.4 ± 35.0 °C (at 760 Torr)	[2]
Predicted Density	1.427 ± 0.06 g/cm ³	[2]
Predicted pKa	-2.06 ± 0.50	[1]

The Quinoline Scaffold: A Structural and Functional Overview

The quinoline ring system is a privileged scaffold in medicinal chemistry. The introduction of specific substituents, such as the trifluoromethyl (CF₃) group, is a key strategy for modulating a molecule's biological activity. The CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[\[5\]](#)

The structure of **2-Chloro-7-(trifluoromethyl)quinoline** is notable for two key features:

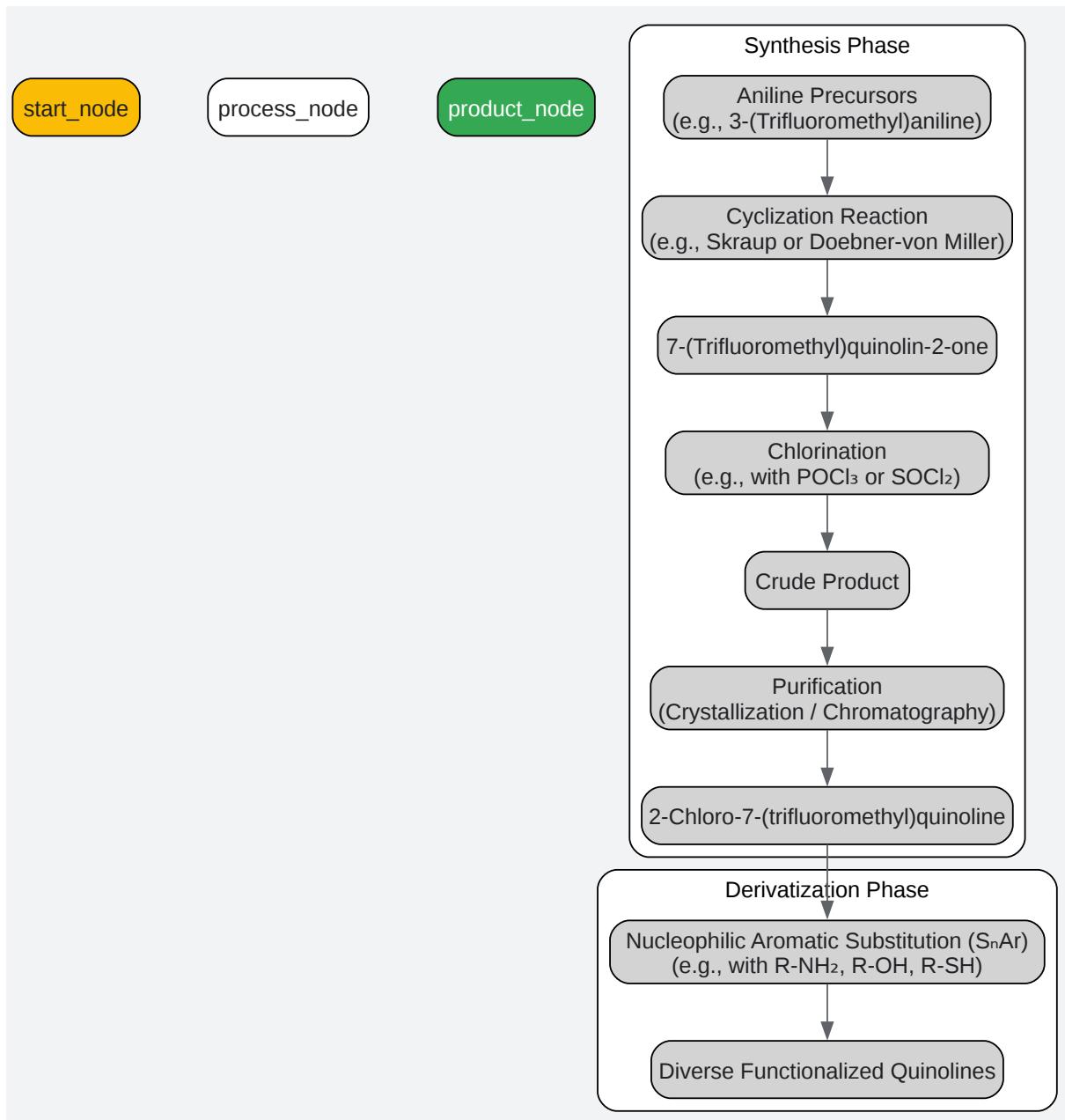
- Trifluoromethyl Group (-CF₃) at C7: This electron-withdrawing group enhances the lipophilicity of the molecule, which can facilitate its passage across biological membranes. It also often improves metabolic stability by blocking potential sites of oxidative metabolism.

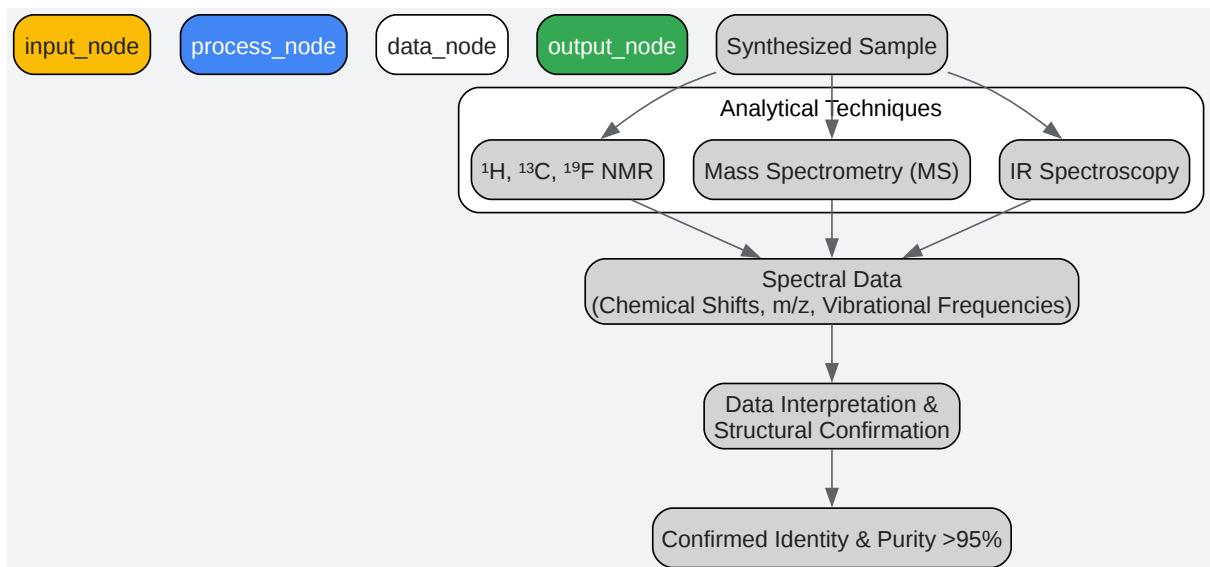
- Chlorine Atom (-Cl) at C2: The chlorine atom at the 2-position is a versatile chemical handle. It activates the position for nucleophilic aromatic substitution (S_NAr) reactions, allowing for the straightforward introduction of various functional groups (e.g., amines, alcohols, thiols) to build more complex molecular architectures.

Caption: Structure of **2-Chloro-7-(trifluoromethyl)quinoline**.

Generalized Synthesis and Reaction Workflow

While specific, detailed synthesis protocols are proprietary or published in specialized literature, a general workflow can be conceptualized based on established quinoline synthesis methods. The synthesis typically involves the formation of the quinoline core from aniline precursors, followed by chlorination. The reactivity of the 2-chloro position is then exploited for further derivatization.





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